
1-(2,2-Dimethylcyclohexyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexane, featuring a dimethyl substitution at the 2-position and an ethanamine group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclohexyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-(2,2-dimethylcyclohexyl)ethanone. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Dimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives when reacted with acyl chlorides, sulfonyl chlorides, or alkyl halides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Acyl chlorides, sulfonyl chlorides, alkyl halides, often in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, alkylated amines.
Applications De Recherche Scientifique
1-(2,2-Dimethylcyclohexyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,2-Dimethylcyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:
2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2,2-Dimethylcyclohexyl)ethanone: The ketone precursor used in the synthesis of the amine, with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-(2,2-dimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3 |
Clé InChI |
BJVCXPSHTNJMHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


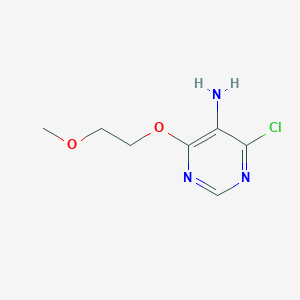


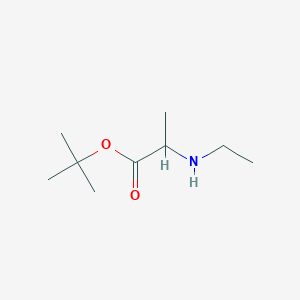
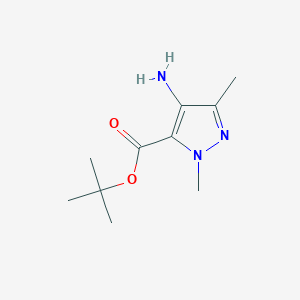

![3-[4-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13569629.png)

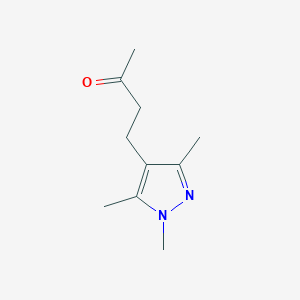
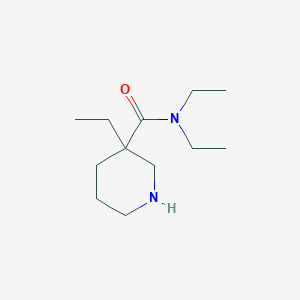

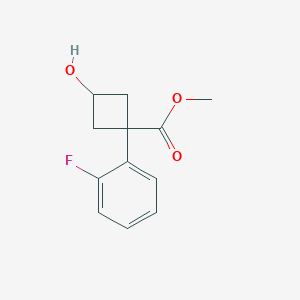

![3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid](/img/structure/B13569666.png)
